cis-5-Chloro-1,3-dihydro-1-(3-hydroxypiperidin-4-yl)-2H-benzimidazol-2-one

Description

Structural Overview

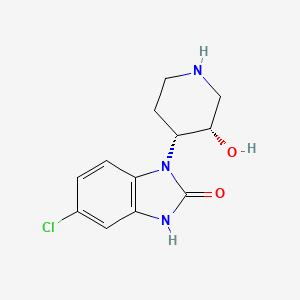

The compound cis-5-Chloro-1,3-dihydro-1-(3-hydroxypiperidin-4-yl)-2H-benzimidazol-2-one is a benzimidazole derivative characterized by:

- A chlorine atom at the 5-position of the benzimidazole core.

- A 3-hydroxypiperidin-4-yl substituent attached to the nitrogen at position 1 of the benzimidazole ring.

- A cis-configuration between the hydroxyl group on the piperidine ring and the benzimidazole moiety.

Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatility in binding to biological targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.

Properties

CAS No. |

83706-52-9 |

|---|---|

Molecular Formula |

C12H14ClN3O2 |

Molecular Weight |

267.71 g/mol |

IUPAC Name |

6-chloro-3-[(3S,4R)-3-hydroxypiperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C12H14ClN3O2/c13-7-1-2-9-8(5-7)15-12(18)16(9)10-3-4-14-6-11(10)17/h1-2,5,10-11,14,17H,3-4,6H2,(H,15,18)/t10-,11+/m1/s1 |

InChI Key |

RMTPAGXJSVRQMI-MNOVXSKESA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1N2C3=C(C=C(C=C3)Cl)NC2=O)O |

Canonical SMILES |

C1CNCC(C1N2C3=C(C=C(C=C3)Cl)NC2=O)O |

Origin of Product |

United States |

Biological Activity

cis-5-Chloro-1,3-dihydro-1-(3-hydroxypiperidin-4-yl)-2H-benzimidazol-2-one, identified by CAS number 83706-52-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 267.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmission and inflammation. Its structure suggests potential for modulating neurotransmitter systems, particularly those involving acetylcholine and serotonin.

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer effects. Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For example, studies on related benzimidazole derivatives indicate promising results in inhibiting tumor growth in renal and breast cancer models . The specific anticancer activity of this compound remains to be fully elucidated.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Preliminary studies suggest that it could act as an acetylcholinesterase inhibitor, which is significant for conditions like Alzheimer's disease. The modulation of cholinergic pathways may enhance cognitive functions and memory retention .

Research Findings

Case Studies

- Antibacterial Evaluation : A study evaluated the efficacy of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the piperidine ring enhanced antibacterial potency.

- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that compounds structurally related to this compound significantly inhibited cell proliferation at low concentrations.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Study:

A study published in the Journal of Neurochemistry explored the effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed that treatment with cis-5-Chloro-1,3-dihydro-1-(3-hydroxypiperidin-4-yl)-2H-benzimidazol-2-one significantly reduced cell death and improved cell viability compared to untreated controls .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways, which was confirmed through assays measuring caspase activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural uniqueness of cis-5-Chloro-1,3-dihydro-1-(3-hydroxypiperidin-4-yl)-2H-benzimidazol-2-one , we compare it with three analogous benzimidazole derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Observations

Bioactivity Profile: While omeprazole and albendazole have well-defined clinical uses, the target compound’s bioactivity remains hypothetical. However, marine actinomycetes-derived analogs like Salternamide E demonstrate anticancer activity, suggesting that chlorine and hydroxyl groups in benzimidazoles may synergize for cytotoxicity.

Synthetic vs. Natural Origin : The compound’s synthetic origin contrasts with Salternamide E (marine-derived), but both highlight the importance of LC/MS-guided discovery for identifying bioactive scaffolds.

Functional Group Impact

- Chlorine Substitution: Enhances membrane permeability compared to non-halogenated analogs (e.g., albendazole’s propylthio group prioritizes solubility).

- Hydroxypiperidine vs.

Research Findings and Limitations

- Marine Actinomycetes Insights: LC/MS screening of marine actinomycetes has prioritized structurally novel compounds, including benzimidazole hybrids. While direct evidence for the target compound is absent, this methodology supports its hypothetical discovery.

- Plant-Derived Biomolecule Synthesis: Recent advances in elucidating bioactive plant compounds (e.g., alkaloids, flavonoids) underscore the importance of stereochemistry and substituent optimization, paralleling trends in synthetic benzimidazole design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.